CID 23477

説明

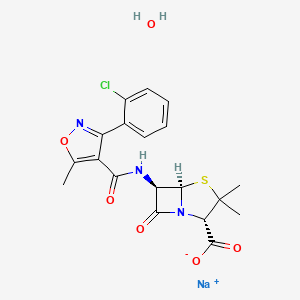

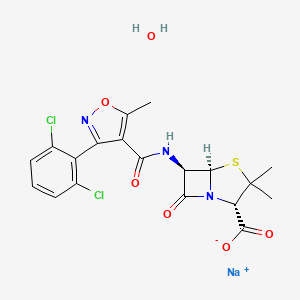

CID 23477 is a useful research compound. Its molecular formula is C19H19ClN3NaO6S and its molecular weight is 475.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemically Induced Dimerization (CID) in Biological Studies

CID has been extensively utilized in biological research to understand complex biological processes. The use of small molecules in CID offers an approach to tackle biological problems that are not accessible by classical genetic interference methods. Recent advancements have seen the development of orthogonal and reversible CID systems, enabling control over protein function with unprecedented precision and spatiotemporal resolution. This has been particularly useful in dissecting signal transductions and in studying membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

Advancements in CID for Gene Regulation and Editing

Engineered PROTAC-CID systems have been developed to provide a scalable and versatile platform for inducible gene regulation and gene editing in mammalian cells. This innovative approach has enabled fine-tuning of gene expression at gradient levels and multiplexing biological signals with different logic gating operations. Additionally, this platform has been used for transient genome manipulation by inducing expression of DNA recombinases and base- and prime-editors in vivo (Ma et al., 2023).

Exploring Protein-Protein Interactions and Localization

CID has been instrumental in controlling protein localization in living cells. A novel chemical inducer of protein dimerization has been developed, capable of being rapidly turned on and off using single pulses of light at two orthogonal wavelengths. This advancement has allowed for the control of peroxisome transport and mitotic checkpoint signaling in living cells, highlighting the potential of CID in addressing biological questions at the subcellular level (Aonbangkhen et al., 2018).

Applications in Agriculture: Water Use Efficiency in Barley

In the field of agriculture, CID (Carbon Isotope Discrimination) has been used as a criterion for improving water use efficiency (WUE) and productivity in barley. The study highlighted the potential of leaf CID as a reliable method for selecting high WUE and productivity in barley breeding programs, indicating its utility in sustainable agricultural practices (Anyia et al., 2007).

Utilization in Therapeutic Research

CID techniques have found applications in therapeutic research, such as in the development of novel suicide gene therapy approaches for prostate cancer. This therapy utilizes chemically inducible effector caspases to trigger apoptosis in prostate cancer cells, offering a potential treatment that can spare normal tissue while bypassing molecular mechanisms of apoptosis resistance (Shariat et al., 2001).

特性

IUPAC Name |

sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/q;+1;/p-1/t13-,14+,17-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUWTKOTPIUBRI-VICXVTCVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/structure/B7819122.png)

![(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid](/img/structure/B7819124.png)

![(6R,7R)-7-azaniumyl-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7819169.png)

![2,3-bis[(4-methoxybenzoyl)oxy]butanedioic Acid](/img/structure/B7819191.png)